molecular formula C13H19N3O B2500274 1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one CAS No. 934601-25-9

1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2500274
CAS No.: 934601-25-9
M. Wt: 233.315
InChI Key: KSSBFJYMUTXPHA-UHFFFAOYSA-N
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Description

1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperazine ring substituted with an aminophenyl group and an ethanone moiety.

Preparation Methods

The synthesis of 1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one typically involves the reaction of 4-aminobenzylamine with piperazine and acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the aminophenyl group can be replaced with other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

Scientific Research Applications

1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one can be compared with other similar compounds, such as:

    1-{4-[(2-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one: Differing in the position of the amino group on the phenyl ring.

    1-{4-[(3-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one: Another positional isomer with the amino group at the meta position.

    1-{4-[(4-Aminophenyl)piperazin-1-yl]ethan-1-one: Lacking the methyl group on the piperazine ring.

Properties

IUPAC Name

1-[4-[(4-aminophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(14)5-3-12/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSBFJYMUTXPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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